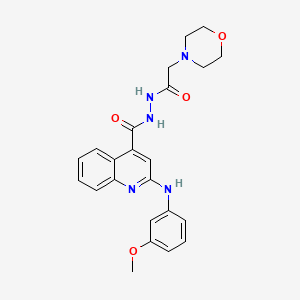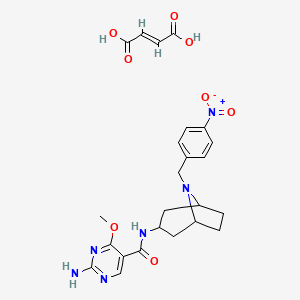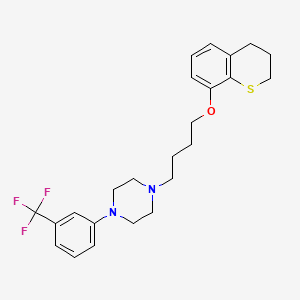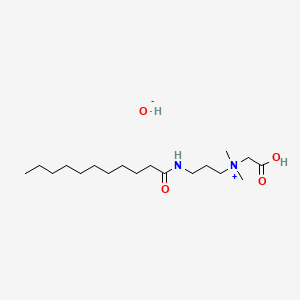
Isohexadecyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexadecyl salicylate is a chemical compound belonging to the salicylate family. Salicylates are widely known for their analgesic, antipyretic, and anti-inflammatory properties. This compound is primarily used in the cosmetic industry due to its emollient properties, which help in moisturizing and softening the skin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isohexadecyl salicylate can be synthesized through the esterification of salicylic acid with isohexadecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, salicylic acid and isohexadecyl alcohol, are mixed in the presence of an acid catalyst and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Isohexadecyl salicylate undergoes various chemical reactions, including:
Esterification: Formation of this compound from salicylic acid and isohexadecyl alcohol.
Hydrolysis: Breakdown of this compound into salicylic acid and isohexadecyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Esterification: Salicylic acid, isohexadecyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Salicylic acid and isohexadecyl alcohol.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
Isohexadecyl salicylate has several scientific research applications, including:
Cosmetic Industry: Used as an emollient in skincare products to provide moisturizing and skin-softening effects.
Pharmaceutical Research: Investigated for its potential anti-inflammatory and analgesic properties.
Chemical Research: Studied for its reactivity and potential use in the synthesis of other chemical compounds.
Mecanismo De Acción
Isohexadecyl salicylate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a protective barrier that helps retain moisture, thereby preventing dryness and improving skin texture. The compound may also have anti-inflammatory effects due to its salicylate component, which can inhibit the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: A widely used salicylate with keratolytic and anti-inflammatory properties.
Methyl Salicylate: Known for its use in topical analgesic products.
Ethyl Salicylate: Used in flavoring and fragrance applications.
Uniqueness
Isohexadecyl salicylate is unique due to its long-chain isohexadecyl group, which imparts superior emollient properties compared to other salicylates. This makes it particularly valuable in cosmetic formulations where long-lasting moisturizing effects are desired.
Propiedades
Número CAS |
138208-68-1 |
|---|---|
Fórmula molecular |
C23H38O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
14-methylpentadecyl 2-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-20(2)16-12-10-8-6-4-3-5-7-9-11-15-19-26-23(25)21-17-13-14-18-22(21)24/h13-14,17-18,20,24H,3-12,15-16,19H2,1-2H3 |
Clave InChI |
JEZPYWJABYHHDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


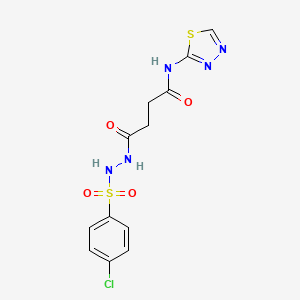

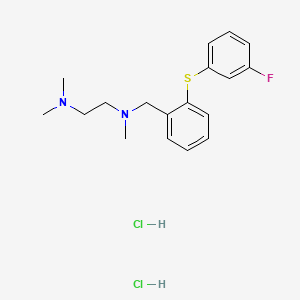

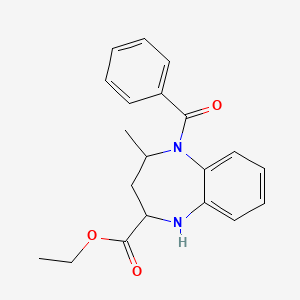

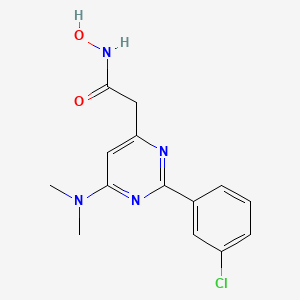

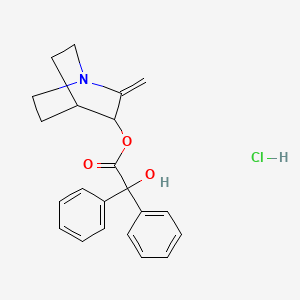
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
